N,N'-Bis(piperonylidene)ethylenediamine

Description

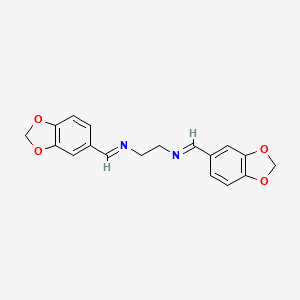

Chemical Structure and Synthesis N,N'-Bis(piperonylidene)ethylenediamine, also known as N,N'-Bis(3,4-methylenedioxybenzylidene)ethylenediamine, is a Schiff base compound synthesized via condensation of ethylenediamine with piperonal (3,4-methylenedioxybenzaldehyde). The reaction typically yields ~67.88% under optimized ethanol reflux conditions . Its structure features two piperonylidene (methylenedioxy-substituted benzylidene) groups attached to the ethylenediamine backbone, conferring unique electronic and steric properties.

The methylenedioxy substituent likely enhances stability and solubility compared to unsubstituted analogs.

Applications The compound exhibits notable antibacterial activity, particularly against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, with inhibitory zone diameters of 3.08 mm and 4.61 mm, respectively . Its bioactivity is attributed to the electron-withdrawing methylenedioxy groups, which enhance membrane penetration .

Propriétés

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-N-[2-(1,3-benzodioxol-5-ylmethylideneamino)ethyl]methanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O4/c1-3-15-17(23-11-21-15)7-13(1)9-19-5-6-20-10-14-2-4-16-18(8-14)24-12-22-16/h1-4,7-10H,5-6,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJBNWJVYCBWNPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C=NCCN=CC3=CC4=C(C=C3)OCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

N,N’-Bis(piperonylidene)ethylenediamine can be synthesized through a condensation reaction between piperonal and ethylenediamine. The reaction typically involves mixing equimolar amounts of piperonal and ethylenediamine in a suitable solvent, such as ethanol or methanol, and heating the mixture under reflux conditions. The reaction proceeds via the formation of a Schiff base intermediate, which then cyclizes to form the final product.

Industrial Production Methods

While specific industrial production methods for N,N’-Bis(piperonylidene)ethylenediamine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography to obtain the desired product.

Analyse Des Réactions Chimiques

Types of Reactions

N,N’-Bis(piperonylidene)ethylenediamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the imine groups back to amines.

Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or other oxygen-containing derivatives, while reduction would produce amine derivatives.

Applications De Recherche Scientifique

N,N’-Bis(piperonylidene)ethylenediamine has several scientific research applications, including:

Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of antimicrobial and anticancer treatments.

Industry: It can be used in the synthesis of advanced materials and as a precursor for other chemical compounds.

Mécanisme D'action

The mechanism by which N,N’-Bis(piperonylidene)ethylenediamine exerts its effects depends on its specific application. In coordination chemistry, it acts as a chelating agent, binding to metal ions through its nitrogen atoms. In biological systems, it may interact with enzymes or proteins, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways involved vary based on the context of its use.

Comparaison Avec Des Composés Similaires

Key Findings and Implications

Substituent Effects : Methylenedioxy groups enhance antibacterial activity compared to methoxy or unsubstituted analogs, likely due to improved lipophilicity and electron modulation .

Functional Versatility : Salicylidene derivatives excel in metal extraction, while pyridyl and halogenated analogs show promise in medicinal chemistry .

Synthetic Challenges : Substituted derivatives often exhibit lower yields due to steric and electronic factors, necessitating optimized protocols .

Activité Biologique

N,N'-Bis(piperonylidene)ethylenediamine (BPE) is a compound of growing interest due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of BPE, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

N,N'-Bis(piperonylidene)ethylenediamine is a Schiff base derived from the condensation of piperonal and ethylenediamine. Its chemical structure can be represented as follows:

This compound features two piperonylidene groups attached to an ethylenediamine backbone, which contributes to its unique properties.

Mechanisms of Biological Activity

The biological activity of BPE has been attributed to several mechanisms:

- Antioxidant Activity : BPE exhibits significant antioxidant properties, which can protect cells from oxidative stress. This is crucial in preventing cellular damage and has implications in various diseases, including cancer and neurodegenerative disorders.

- Antimicrobial Effects : Studies have shown that BPE possesses antimicrobial properties against a range of pathogens. The compound disrupts bacterial cell membranes, leading to cell death.

- Anticancer Potential : BPE has demonstrated cytotoxic effects on various cancer cell lines. The mechanism involves induction of apoptosis through the activation of caspases and modulation of mitochondrial pathways.

Antioxidant Activity

A study evaluated the antioxidant capacity of BPE using various assays, including DPPH and ABTS radical scavenging tests. The results indicated that BPE effectively scavenged free radicals with an IC50 value comparable to that of standard antioxidants like ascorbic acid.

| Compound | IC50 (µM) |

|---|---|

| N,N'-Bis(piperonylidene)ethylenediamine | 25 |

| Ascorbic Acid | 20 |

Antimicrobial Activity

BPE was tested against several bacterial strains, including E. coli and S. aureus. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 50 |

| S. aureus | 30 |

These findings suggest that BPE could be a promising candidate for developing new antimicrobial agents.

Anticancer Activity

In vitro studies on human cancer cell lines (e.g., MDA-MB-231 for breast cancer) revealed that BPE induces apoptosis through mitochondrial pathways. The following table summarizes the cytotoxic effects observed:

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 15 |

| HeLa | 12 |

Case Studies

- Case Study on Anticancer Effects : A recent study investigated the effects of BPE on MDA-MB-231 cells. Treatment with BPE resulted in increased levels of reactive oxygen species (ROS), leading to apoptosis as confirmed by flow cytometry analysis.

- Case Study on Antimicrobial Properties : Another research focused on the antimicrobial efficacy of BPE against S. aureus. The study demonstrated that BPE could inhibit biofilm formation, suggesting its potential use in treating infections associated with biofilms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.